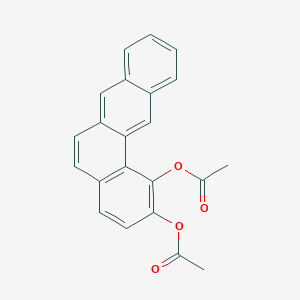
7-Methyl-tritriacontane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-tritriacontane is a long-chain aliphatic hydrocarbon with the molecular formula C34H70. It is a branched alkane, specifically a methylated derivative of tritriacontane. This compound is part of a larger class of hydrocarbons that are found in various natural sources, including plant waxes and microbial lipids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-tritriacontane typically involves the alkylation of tritriacontane. One common method is the Friedel-Crafts alkylation, where tritriacontane reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound can be achieved through catalytic hydrogenation of unsaturated precursors or by the oligomerization of smaller alkanes followed by selective methylation. These processes are carried out in large-scale reactors under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
7-Methyl-tritriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, and carboxylic acids.
Reduction: Although already fully saturated, it can participate in reductive cleavage under specific conditions.
Substitution: Halogenation reactions, such as chlorination and bromination, are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.
Major Products Formed
Oxidation: Primary alcohols, aldehydes, and carboxylic acids.
Reduction: Generally, no further reduction products as it is already saturated.
Substitution: Alkyl halides such as 7-chloro-tritriacontane or 7-bromo-tritriacontane.
科学研究应用
7-Methyl-tritriacontane has several applications in scientific research:
Chemistry: Used as a model compound for studying the properties of long-chain hydrocarbons and their interactions.
Biology: Investigated for its role in the lipid composition of plant cuticles and microbial membranes.
Medicine: Potential use in drug delivery systems due to its hydrophobic nature and ability to form stable emulsions.
作用机制
The mechanism of action of 7-Methyl-tritriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .
相似化合物的比较
Similar Compounds
Tritriacontane: The parent compound, a straight-chain hydrocarbon with 33 carbon atoms.
2-Methyltritriacontane: Another methylated derivative with the methyl group at the second carbon.
3-Methyltritriacontane: Similar to 7-Methyl-tritriacontane but with the methyl group at the third carbon.
Uniqueness
This compound is unique due to the specific position of the methyl group, which can influence its physical properties such as melting point and solubility. This positional isomerism can result in different biological activities and industrial applications compared to its isomers .
属性
CAS 编号 |
80411-92-3 |
|---|---|
分子式 |
C34H70 |
分子量 |
478.9 g/mol |
IUPAC 名称 |
7-methyltritriacontane |
InChI |
InChI=1S/C34H70/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-31-33-34(3)32-30-9-7-5-2/h34H,4-33H2,1-3H3 |
InChI 键 |
RCHPMILYLQAKSH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


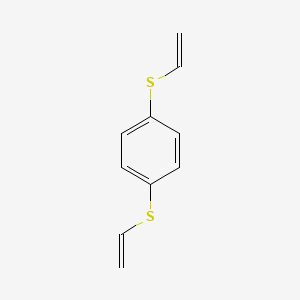
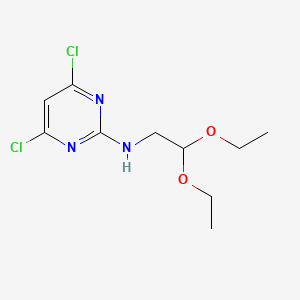
![N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413349.png)
![3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B14413350.png)

![3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid](/img/structure/B14413369.png)
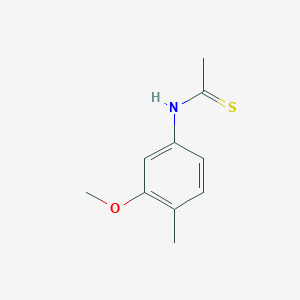
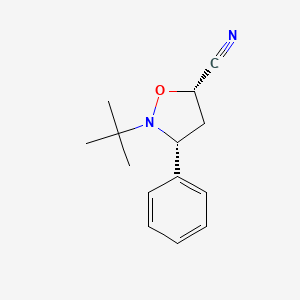
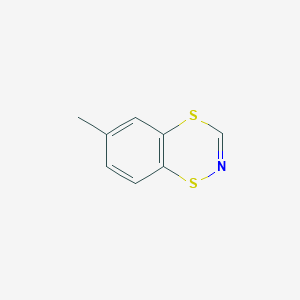
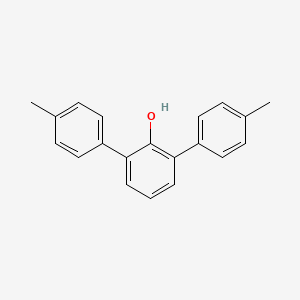
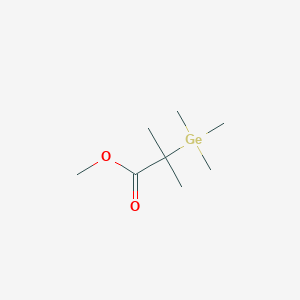
![(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine](/img/structure/B14413418.png)
![4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol](/img/structure/B14413422.png)
